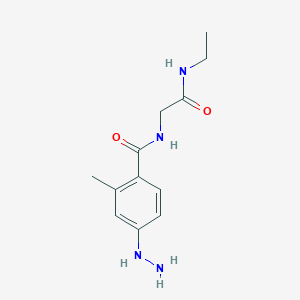
N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with ethylamino and hydrazinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methylbenzoic acid with ethylamine to form the corresponding amide This intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzoic acid.
Reduction: Formation of N-(2-(Ethylamino)-2-hydroxyethyl)-4-hydrazinyl-2-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- N-(2-(Dimethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide
- N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-chlorobenzamide
- N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methoxybenzamide
Comparison: N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The presence of the methyl group on the benzamide core can also affect its chemical stability and solubility.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-[2-(ethylamino)-2-oxoethyl]-4-hydrazinyl-2-methylbenzamide |
InChI |
InChI=1S/C12H18N4O2/c1-3-14-11(17)7-15-12(18)10-5-4-9(16-13)6-8(10)2/h4-6,16H,3,7,13H2,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
DESKLWSCVWZAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CNC(=O)C1=C(C=C(C=C1)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















